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Compound of Interest

Compound Name:
4-bromo-1H-pyrrole-2-carboxylic

Acid

Cat. No.: B1272240 Get Quote

This in-depth technical guide provides a comprehensive overview of the crystal structure of 4-
bromo-1H-pyrrole-2-carboxylic acid, tailored for researchers, scientists, and professionals in

drug development. The document details the molecular geometry, crystallographic parameters,

and intermolecular interactions, supported by experimental protocols and data visualizations.

Introduction
4-bromo-1H-pyrrole-2-carboxylic acid (C₅H₄BrNO₂) is a heterocyclic compound of interest in

medicinal chemistry and materials science due to the versatile reactivity of the pyrrole ring and

the potential for diverse intermolecular interactions.[1] Understanding its three-dimensional

structure is crucial for designing novel molecules with specific biological activities or material

properties. This guide elucidates the solid-state structure of the title compound as determined

by single-crystal X-ray diffraction.

Molecular and Crystal Structure
The crystal structure analysis reveals that the non-hydrogen atoms of the pyrrole ring and the

bromine atom in 4-bromo-1H-pyrrole-2-carboxylic acid are nearly coplanar.[2][3] The root-

mean-square deviation from the best-fit plane is a mere 0.025(6) Å.[2][3] The carboxylic acid

group is slightly twisted out of this plane, with a dihedral angle of 14.1(2)° between the plane of

the carboxy group and the pyrrole ring plane.[2][3]
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In the crystal lattice, molecules are organized into corrugated sheets parallel to the bc plane

through intermolecular O—H⋯O hydrogen bonds.[2][3] This hydrogen bonding is a key feature

of the crystal packing.

Crystallographic Data
The crystallographic data for 4-bromo-1H-pyrrole-2-carboxylic acid are summarized in the

table below. The data was collected at a temperature of 293 K using Mo Kα radiation.[2]

Parameter Value

Chemical Formula C₅H₄BrNO₂

Formula Weight 190.00 g/mol

Crystal System Monoclinic

Space Group P 2₁/c

a (Å) 16.0028 (13)

b (Å) 4.9046 (6)

c (Å) 8.2367 (7)

β (°) 93.199 (7)

Volume (Å³) 645.47 (11)

Z 4

Density (calculated) 1.955 g/cm³

Absorption Coefficient (μ) 6.29 mm⁻¹

Crystal Size (mm) 0.24 × 0.20 × 0.14

Hydrogen Bond Geometry
The key hydrogen bonding interaction observed in the crystal structure is detailed in the

following table.
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D—H···A d(D—H) (Å) d(H···A) (Å) d(D···A) (Å) ∠(DHA) (°)
Symmetry
Code

O2—

H2A···O1
0.82 1.84 2.654(3) 171

x, -y+3/2, z-

1/2

O2—

H2B···O1
0.82 1.84 2.654(3) 171

-x+1, y+1/2, -

z+1/2

D = donor atom, A = acceptor atom. The hydrogen atom on the hydroxyl group was found to be

disordered over two positions (H2A and H2B).[3]

Experimental Protocols
This section outlines the methodologies employed in the synthesis, crystallization, and

structure determination of 4-bromo-1H-pyrrole-2-carboxylic acid.

Synthesis and Crystallization
The synthesis of the title compound was achieved by reacting methyl 4-bromopyrrole-2-

carbonylaminoacetate with potassium carbonate in acetonitrile at reflux for 24 hours.[2] After

cooling and filtration, the solvent was evaporated, and the residue was purified by column

chromatography on silica gel using an ethyl acetate-petroleum ether mixture (1:2.5) as the

eluent.[2]

Single crystals suitable for X-ray diffraction were grown by slow evaporation from an ethanol

solution of the purified compound at room temperature over a period of one week.[2] The

resulting light yellow monoclinic crystals had a melting point of 424 K.[2]

X-ray Data Collection and Structure Refinement
The crystallographic data were collected on an Oxford Gemini S Ultra area-detector

diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 293 K.[2][3] A multi-scan absorption

correction was applied to the collected data.[2][3]

The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using

SHELXL97.[3] All non-hydrogen atoms were refined anisotropically.[2][3] The hydrogen atoms,

with the exception of the hydroxyl hydrogen, were placed in geometrically calculated positions
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and refined using a riding model.[2][3] The hydroxyl hydrogen atom was located from the

difference Fourier map and was found to be disordered over two positions.[3]

Data Collection and Refinement
Parameter

Value

Diffractometer Oxford Gemini S Ultra area-detector

Radiation Mo Kα (λ = 0.71073 Å)

Temperature 293 K

Reflections collected 2436

Independent reflections 1387

Reflections with I > 2σ(I) 1081

R_int 0.021

R[F² > 2σ(F²)] 0.034

wR(F²) 0.081

Goodness-of-fit (S) 1.10

Parameters 85

Δρ_max, Δρ_min (e Å⁻³) 0.39, -0.45

Visualizations
The following diagrams illustrate the experimental workflow for the crystal structure

determination and the molecular interactions within the crystal lattice.
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Experimental Workflow for Crystal Structure Determination

Synthesis and Crystallization

X-ray Diffraction

Structure Solution and Refinement

Synthesis of 4-bromo-1H-pyrrole-2-carboxylic acid

Column Chromatography Purification

Slow Evaporation from Ethanol Solution

Data Collection on Oxford Gemini S Ultra

Multi-scan Absorption Correction

Structure Solution (SHELXS97)

Full-Matrix Least-Squares Refinement (SHELXL97)

Hydrogen Atom Placement and Refinement

Click to download full resolution via product page

Experimental workflow from synthesis to structure refinement.
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Intermolecular Hydrogen Bonding in Crystalline 4-bromo-1H-pyrrole-2-carboxylic acid

Molecule 1

Molecule 2 (Symmetry Generated)

N1-H

C2

C3-H O1 O2-H

C5

C4-Br O1'

 O-H···O Hydrogen Bond 

N1'-H'

C2'

C3'-H'O2'-H'

C5'

C4'-Br'

Click to download full resolution via product page

Schematic of the intermolecular hydrogen bonding.
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Conclusion
The crystal structure of 4-bromo-1H-pyrrole-2-carboxylic acid has been unequivocally

determined by single-crystal X-ray diffraction. The molecule is largely planar, and the crystal

packing is dominated by O—H⋯O hydrogen bonds, which lead to the formation of corrugated

sheets. This detailed structural information provides a solid foundation for further studies

involving this compound in drug design and materials science, enabling a more rational

approach to the development of new functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

